2-Tributylstannylbenzothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biomedical Applications

Benzothiazole and its derivatives have attracted interest in the biomedical field due to their biological and pharmacological properties . They possess various types of biological activities such as antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic .

Synthetic Strategies of 2-Arylbenzothiazole

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .

Anti-bacterial Applications

2-substituted benzothiazole scaffolds have been found to have anti-bacterial properties .

Anti-fungal Applications

2-substituted benzothiazole scaffolds have also been found to have anti-fungal properties .

Anti-oxidant Applications

2-substituted benzothiazole scaffolds have been found to have anti-oxidant properties .

Anti-proliferative Applications

2-substituted benzothiazole scaffolds have been found to have anti-proliferative properties .

Falcipain Inhibitors

2-substituted benzothiazole scaffolds have been found to have properties of falcipain inhibitors . Falcipains are a family of protease enzymes of the malaria parasite Plasmodium falciparum. Inhibitors of these enzymes are being researched for potential use in antimalarial drugs .

Anti-HIV Applications

2-substituted benzothiazole scaffolds have been found to have anti-HIV properties . This suggests potential use in the development of drugs for the treatment of HIV .

Anti-Parkinson Applications

2-substituted benzothiazole scaffolds have been found to have anti-Parkinson properties . This suggests potential use in the development of drugs for the treatment of Parkinson’s disease .

Anti-Diabetic Applications

2-substituted benzothiazole scaffolds have been found to have anti-diabetic properties . This suggests potential use in the development of drugs for the treatment of diabetes .

Anti-Leishmanial Applications

2-substituted benzothiazole scaffolds have been found to have anti-leishmanial properties . This suggests potential use in the development of drugs for the treatment of leishmaniasis .

Angiogenesis Inhibitors

2-substituted benzothiazole scaffolds have been found to have properties of angiogenesis inhibitors . Angiogenesis is the physiological process through which new blood vessels form from pre-existing vessels. Inhibitors of this process are being researched for potential use in cancer treatment .

Electrophosphorescent Emitter in OLEDs

2-substituted benzothiazole scaffolds have been used as electrophosphorescent emitters in Organic Light Emitting Diodes (OLEDs) .

Fluorescent Pigment Dyeing Substrates

2-aryl benzothiazoles, a type of 2-substituted benzothiazoles, act as fluorescent pigment dyeing substrates .

Bacterial Detection

2-aryl benzothiazoles have been used in bacterial detection .

DNG Gyrase Inhibitors

2-aryl benzothiazoles have been found to have properties of DNG gyrase inhibitors .

Anti-tumor Imaging Agents

2-aryl benzothiazoles have been used as anti-tumor imaging agents .

Fluorescent Probes for Analyte Detection

2-aryl benzothiazoles have been used as fluorescent probes for analyte detection .

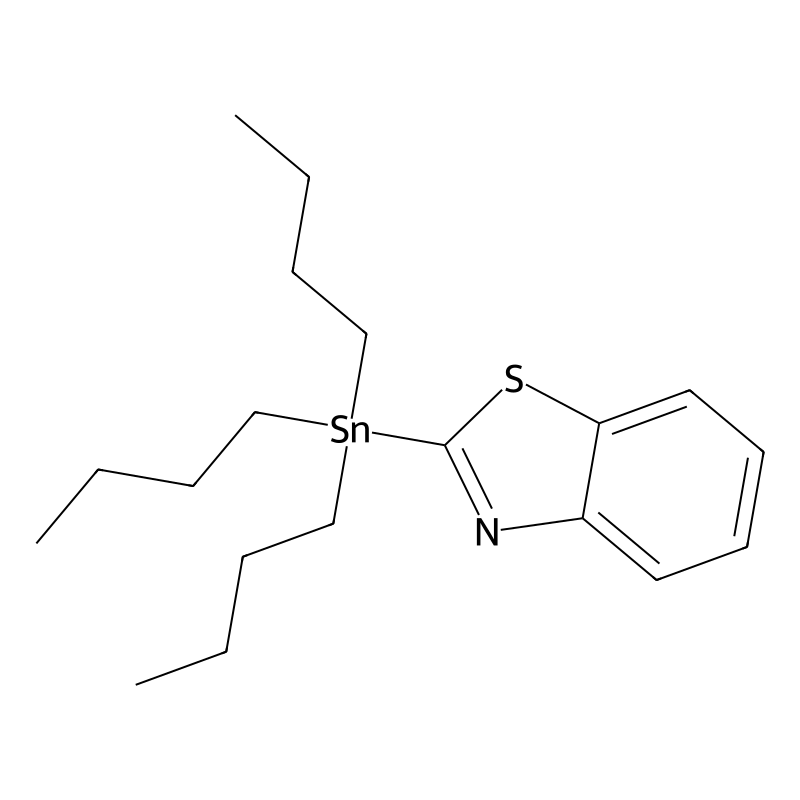

2-Tributylstannylbenzothiazole is an organotin compound characterized by the presence of a benzothiazole moiety and three tributyl groups attached to a tin atom. The compound can be represented by the molecular formula and is notable for its unique structural features that combine both organic and inorganic components. Organotin compounds, including this one, are often studied for their various chemical properties and potential applications in fields such as materials science and biochemistry.

Organotin compounds can pose various safety hazards, including:

- Toxicity: Organotin compounds can be toxic to humans and wildlife, affecting the nervous system and immune system.

- Environmental concerns: Organotin compounds can persist in the environment and bioaccumulate in the food chain.

The chemical behavior of 2-Tributylstannylbenzothiazole can be categorized into several types of reactions:

- Substitution Reactions: The tributyl groups can undergo substitution with other nucleophiles, which is typical for organotin compounds.

- Decomposition Reactions: Under certain conditions, this compound may decompose to release tin oxides or other tin-containing species.

- Complex Formation: It can form complexes with various ligands, including phosphines and amines, which may alter its reactivity and stability.

These reactions are influenced by the presence of the benzothiazole ring, which can participate in additional interactions due to its nitrogen and sulfur atoms.

Organotin compounds have been widely studied for their biological activities. 2-Tributylstannylbenzothiazole exhibits potential antifungal and antibacterial properties. Research has indicated that organotin derivatives can disrupt cellular membranes or inhibit key enzymes in microbial organisms. The specific biological mechanisms of 2-Tributylstannylbenzothiazole are still under investigation, but it is hypothesized that its activity may stem from its ability to interact with biological macromolecules.

The synthesis of 2-Tributylstannylbenzothiazole typically involves several steps:

- Preparation of Benzothiazole: Benzothiazole itself can be synthesized through the condensation of o-aminothiophenol with carbon disulfide or through cyclization methods involving halogenated compounds.

- Tributylation: The introduction of tributyl groups to the tin atom can be achieved through reactions involving tributyl tin halides and the prepared benzothiazole.

- Purification: The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity for further studies.

2-Tributylstannylbenzothiazole has several notable applications:

- Agricultural Chemicals: It may be used as a biocide or fungicide due to its antimicrobial properties.

- Material Science: Its organotin structure allows it to be used in polymer chemistry for enhancing material properties.

- Catalysis: The compound could serve as a catalyst in various organic reactions, particularly those involving carbon-carbon bond formation.

Studies on the interactions of 2-Tributylstannylbenzothiazole with other chemical species are crucial for understanding its reactivity. Interaction studies have shown:

- Metal Coordination: The compound can coordinate with transition metals, potentially altering its reactivity and stability.

- Biomolecular Interactions: Preliminary studies suggest that it may interact with proteins or nucleic acids, influencing biological pathways.

These interactions highlight the versatility of 2-Tributylstannylbenzothiazole in both synthetic and biological contexts.

Several compounds share structural similarities with 2-Tributylstannylbenzothiazole. Here are a few notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Tri-n-butyltin chloride | Organotin | Used as a biocide; has similar tributyl groups |

| Benzothiazole | Organic compound | Lacks tin; serves as a base structure |

| Tributyltin oxide | Organotin | Known for antifouling properties |

| 2-Mercaptobenzothiazole | Organic compound | Contains sulfur; potential biological activity |

Uniqueness of 2-Tributylstannylbenzothiazole

What sets 2-Tributylstannylbenzothiazole apart from these similar compounds is its unique combination of organotin functionality with the benzothiazole ring system, which enhances its potential reactivity and biological activity. This dual functionality opens avenues for novel applications in both industrial and pharmaceutical fields.

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H372 (50%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard